molecular formula C17H14FN3O2S B2431379 N-([2,4'-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide CAS No. 2034401-18-6

N-([2,4'-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2431379
CAS No.: 2034401-18-6
M. Wt: 343.38
InChI Key: BTBXFHRNQDBCJD-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to a fluorobenzenesulfonamide group

Mechanism of Action

Target of Action

The primary target of N-([2,4’-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.

Pharmacokinetics

Pharmacokinetics is a critical aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can impact the effectiveness of a drug . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide typically involves the coupling of a bipyridine derivative with a fluorobenzenesulfonamide precursor. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and yields in some cases .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide is unique due to the presence of both the bipyridine and fluorobenzenesulfonamide moieties, which confer distinct electronic and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

2-fluoro-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-15-3-1-2-4-17(15)24(22,23)21-12-13-5-10-20-16(11-13)14-6-8-19-9-7-14/h1-11,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBXFHRNQDBCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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